Phospholipid Vesicle Binding Affinity of Prothrombin (1-45) vs. Prothrombin Fragment 1
In a direct head-to-head comparison using radioiodinated peptide and single bilayer phospholipid vesicles (25:75 PS/PC), prothrombin (1-45) exhibited a calcium-dependent dissociation constant (Kd) of 11.8 μM, whereas prothrombin fragment 1 (residues 1-156) yielded a Kd of 1.0 μM under identical conditions (1.0 mM Ca²⁺, 0.33–3.75 μM peptide) [1]. This 11.8-fold lower affinity indicates that the kringle domain present in fragment 1 contributes significantly to membrane avidity.
| Evidence Dimension | Phospholipid binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 11.8 μM |
| Comparator Or Baseline | Prothrombin fragment 1 (1-156): Kd = 1.0 μM |
| Quantified Difference | 11.8-fold lower affinity |
| Conditions | 25:75 phosphatidylserine/phosphatidylcholine (PS/PC) single bilayer vesicles, 1.0 mM CaCl₂, pH 7.4, 25°C |
Why This Matters
Users requiring a minimal Gla domain model with defined, weaker membrane interaction for inhibitor screening or binding-site mapping should select (1-45) over fragment 1.
- [1] Weber, D.J., et al. "The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1–45) to phospholipid vesicles." Biochemical and Biophysical Research Communications, 1988, 155(1), 230-235. doi: 10.1016/s0006-291x(88)81073-8. View Source
